molecular formula C6H18O24P6 B124697 Phytic acid CAS No. 83-86-3

Phytic acid

Cat. No. B124697
Key on ui cas rn: 83-86-3
M. Wt: 660.04 g/mol
InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735123B2

Procedure details

0.5 ml Ethanol was mixed with 1.4 ml assay buffer and 1 ml phytate solution in a 12 ml test tube. The mixture was equilibrated in a water bath at 37° C. for 5 min before the reaction was started by addition of 0.1 ml phytase solution. For the blank measurement 0.1 ml assay buffer was added instead of phytase solution. After 1 hour incubation at 37° C. the reaction was stopped by addition of 0.75 ml 2.5 M HCl. All incubations were performed in duplicate.
[Compound]
Name
phytase solution
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:32][P:33]([OH:36])([OH:35])=[O:34])[CH:6]([O:7][P:8]([OH:11])([OH:10])=[O:9])[CH:5]([O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:4]([O:17][P:18]([OH:21])([OH:20])=[O:19])[CH:3]([O:22][P:23]([OH:26])([OH:25])=[O:24])[CH:2]1[O:27][P:28]([OH:31])([OH:30])=[O:29].Cl>C(O)C>[C@@H:3]1([O:22][P:23]([OH:26])([OH:25])=[O:24])[C@@H:4]([O:17][P:18]([OH:20])([OH:21])=[O:19])[C@H:5]([O:12][P:13]([OH:15])([OH:16])=[O:14])[C@@H:6]([O:7][P:8]([OH:11])([OH:10])=[O:9])[C@@H:1]([O:32][P:33]([OH:36])([OH:35])=[O:34])[C@H:2]1[O:27][P:28]([OH:30])([OH:31])=[O:29]

Inputs

Step One
Name
phytase solution
Quantity
0.1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
For the blank measurement 0.1 ml assay buffer was added instead of phytase solution

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.